molecular formula C17H17N3O B2576814 2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-58-1

2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2576814
M. Wt: 279.343
InChI Key: NQIJVPUPANMGGU-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that falls under the category of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The formation of hydrogen adduct during the ionization in the mass spectroscopy has been reported .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. For instance, the reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of K2CO3 resulted in the corresponding imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A study reports the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, also mentioning the production of imidazo[1,2-a]pyridine-3-carbaldehydes using a silver-catalyzed aminooxygenation process (Darapaneni Chandra Mohan et al., 2013).
  • Another research focused on reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, exploring various medicinal chemistry strategies (A. Linton et al., 2011).

Anti-corrosion Activity

  • The anti-corrosion activity of imidazo[1,2-a]pyrimidine derivatives was evaluated, demonstrating their potential in protecting carbon steel from corrosion in hydrochloric acid solution. The study highlighted the compound's mechanism of action and its adsorption characteristics (E. Ech-chihbi et al., 2017).

Antineoplastic Activity

  • Research into substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed their potential antineoplastic activity. The study describes the synthesis of these compounds and their in vitro evaluation against various cancer cell lines (A. Abdel-Hafez, 2007).

Luminescent Properties

  • The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were investigated, focusing on their optical properties and potential as low-cost luminescent materials. The study emphasizes the ability to tune quantum yields based on the chemical structure of substituents (G. Volpi et al., 2017).

Photochromic and Sensor Properties

  • A series of 2-substituted imidazolidines and hexahydropyrimidines derived from 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde were synthesized. Their potential use as photoswitch pH sensors was explored, indicating their promising photochromic and sensor properties (I. E. Tolpygin et al., 2013).

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially in the field of antituberculosis agents . Therefore, the future directions of “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” could be in the development of new drugs with potential applications in medicinal chemistry.

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(2)10-13-4-6-14(7-5-13)16-15(11-21)20-9-3-8-18-17(20)19-16/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIJVPUPANMGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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